molecular formula C12H11ClN2O B2629871 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 2411181-39-8

2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No. B2629871
M. Wt: 234.68
InChI Key: RQKJIJAPBJTNRO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

There is no specific information available on the synthesis of “2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide”. However, related compounds such as 2-chloro-N-(4-cyanophenyl)acetamide have been synthesized and studied21.



Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide” is not readily available. However, related compounds such as 2-chloro-N-(4-cyanophenyl)acetamide have been studied13.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide”. However, related compounds such as 2-chloro-N-(4-cyanophenyl)acetamide have been used in various chemical reactions24.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide” are not readily available. However, related compounds such as 2-chloro-N-(4-cyanophenyl)acetamide have been studied16.


Safety And Hazards

There is no specific safety and hazard information available for “2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide”. However, safety data sheets for related compounds suggest that they should be handled with care, avoiding contact with skin and eyes, and not be ingested or inhaled78.


Future Directions

There is no specific information available on the future directions of “2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide”. However, given the interest in indole derivatives and related compounds, it is likely that further research will be conducted to explore their potential uses5.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

2-chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-6-12(16)15-11-5-4-9-8(7-14)2-1-3-10(9)11/h1-3,11H,4-6H2,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJIJAPBJTNRO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C1NC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2[C@@H]1NC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide

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